9'-Desmethyl Granisetron (Granisetron Impurity C)

Beschreibung

BenchChem offers high-quality 9'-Desmethyl Granisetron (Granisetron Impurity C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9'-Desmethyl Granisetron (Granisetron Impurity C) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

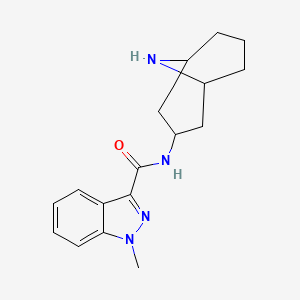

IUPAC Name |

N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVTDRZHFWDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661898 | |

| Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160177-67-3 | |

| Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 9'-Desmethyl Granisetron: Structure, Synthesis, and Characterization

Abstract

This technical guide provides an in-depth exploration of 9'-Desmethyl Granisetron, a primary metabolite and a known process impurity of the potent 5-HT₃ receptor antagonist, Granisetron. While Granisetron is a cornerstone for managing chemotherapy-induced nausea and vomiting, understanding its related compounds is critical for comprehensive drug development, from impurity profiling to metabolic fate analysis. This document delineates the chemical structure of 9'-Desmethyl Granisetron, presents a validated synthetic pathway, explores its metabolic generation, and details the analytical methodologies required for its characterization and quantification. The content herein is synthesized from peer-reviewed literature and established chemical principles, offering field-proven insights for professionals in pharmaceutical sciences.

Introduction: The Significance of a Metabolite

Granisetron is a highly selective antagonist of the 5-hydroxytryptamine₃ (5-HT₃) receptor, a ligand-gated ion channel pivotal in the emetic reflex. Its therapeutic success is well-documented.[1] However, the journey of any active pharmaceutical ingredient (API) through development and physiological systems necessitates a thorough understanding of its related substances. 9'-Desmethyl Granisetron, also designated as Granisetron Impurity C or Related Compound C in major pharmacopeias, is of dual interest: it is a product of hepatic metabolism and can arise as an impurity during the synthesis of Granisetron.[2][3] Therefore, its unambiguous identification, synthesis, and quantification are paramount for regulatory compliance and a complete pharmacological understanding of Granisetron.

Chemical Identity and Structural Elucidation

The core structural difference between Granisetron and 9'-Desmethyl Granisetron lies in the substitution on the nitrogen atom of the bicyclic amine. Granisetron possesses a methyl group at the 9-position of the azabicyclo[3.3.1]nonane ring system, whereas 9'-Desmethyl Granisetron features a secondary amine at this position.[4] This seemingly minor structural modification has significant implications for its synthesis and physicochemical properties.

Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide | [2][3] |

| CAS Number | 160177-67-3 | [2] |

| Molecular Formula | C₁₇H₂₂N₄O | [2] |

| Molecular Weight | 298.38 g/mol | [2] |

| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 | [5] |

| InChI Key | VIGVTDRZHFWDBM-UHFFFAOYSA-N | [5] |

| Synonyms | Granisetron Impurity C, Granisetron Related Compound C, N-(3-endo)-9-Azabicyclo[3.3.1]non-3-yl-1-methyl-1H-indazole-3-carboxamide | [2][3][5] |

Structural Comparison

The molecule is an amide formed from two key moieties: the 1-methyl-1H-indazole-3-carboxylic acid "head" and the endo-9-azabicyclo[3.3.1]nonan-3-amine "tail." The endo stereochemistry of the amine is critical for proper receptor binding. The removal of the N-methyl group increases the polarity of the bicyclic system.

Caption: General synthetic workflow for 9'-Desmethyl Granisetron.

Experimental Protocol: Synthesis of 9'-Desmethyl Granisetron

This protocol is a representative method based on established amide coupling procedures for Granisetron and should be performed by qualified personnel.

Step 1: Activation of 1-Methyl-1H-indazole-3-carboxylic acid

-

Suspend 1-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous toluene (10 vol).

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, monitoring the reaction completion by TLC or HPLC.

-

Once the reaction is complete, cool the mixture and evaporate the solvent and excess thionyl chloride in vacuo to yield the crude 1-methyl-1H-indazole-3-carbonyl chloride. This intermediate is moisture-sensitive and typically used immediately in the next step.

Step 2: Amide Coupling

-

Dissolve endo-3-Amino-9-azabicyclo[3.3.1]nonane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (15 vol).

-

Cool the solution to 0-5°C in an ice bath.

-

Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until completion is confirmed by HPLC.

Step 3: Work-up and Purification

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 9'-Desmethyl Granisetron.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for a reference standard. While full spectral data is often proprietary, forced degradation studies and impurity analyses confirm that standard techniques like NMR, MS, and IR are used for structural elucidation. [5][6]

Mass Spectrometry (MS)

In electrospray ionization (ESI) positive mode, 9'-Desmethyl Granisetron is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 299.18. This corresponds to the addition of a proton to the molecular formula C₁₇H₂₂N₄O (exact mass: 298.18). Tandem MS (MS/MS) fragmentation patterns would be used to confirm the structure, likely showing characteristic losses of the bicyclic amine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides the most definitive structural information. Based on the chemical structure, the following characteristic signals are predicted.

¹H NMR (Predicted):

-

Aromatic Protons (Indazole Ring): 4 protons, appearing as multiplets or doublets in the δ 7.0-8.2 ppm region.

-

Amide Proton (-NH-): 1 proton, likely a broad singlet or doublet (due to coupling with the adjacent CH) around δ 8.0-9.0 ppm.

-

Indazole N-Methyl Protons (-NCH₃): 1 singlet for 3 protons, expected around δ 3.9-4.1 ppm.

-

Azabicyclo Protons: A complex series of multiplets for the 13 protons on the bicyclic ring system, spanning δ 1.5-4.5 ppm. The proton on the carbon bearing the amide (C3-H) would be a key downfield signal.

-

Amine Proton (-NH- on ring): 1 proton, a broad singlet, its chemical shift being highly dependent on solvent and concentration. This signal is absent in the spectrum of Granisetron.

¹³C NMR (Predicted):

-

Carbonyl Carbon (-C=O): 1 signal in the δ 160-165 ppm region.

-

Aromatic Carbons (Indazole Ring): 6 signals in the δ 110-145 ppm region.

-

Indazole N-Methyl Carbon (-NCH₃): 1 signal around δ 35-40 ppm.

-

Azabicyclo Carbons: 8 distinct signals for the bicyclic core, with the C3 carbon attached to the amide nitrogen being the most downfield of the aliphatic signals.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying 9'-Desmethyl Granisetron, particularly in the context of impurity profiling of the API. [7][8] Protocol: Representative HPLC Method

-

Column: A reverse-phase column, such as a C8 or C18 (e.g., Nova-Pak C8, 4.6 x 150 mm, 5 µm), is typically effective. [7]2. Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, KH₂PO₄) and an organic modifier (e.g., acetonitrile). An isocratic mixture such as Acetonitrile:Buffer (75:25, v/v) can be used. [7]The pH should be controlled to ensure consistent ionization and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 302 nm, which is the λmax for Granisetron and its structurally similar impurities. [9]5. Injection Volume: 10-20 µL.

-

Quantification: Prepare a standard solution of the certified 9'-Desmethyl Granisetron reference standard. Create a calibration curve by plotting peak area against concentration. Analyze the test sample and determine the concentration from the calibration curve. The USP specifies that the chromatographic system must be able to resolve Granisetron from Related Compound C with a resolution factor of at least 3.5. [8]

Pharmacological Profile and Metabolic Fate

Formation via Metabolism

Granisetron is cleared predominantly by hepatic metabolism. [7][10]One of the primary metabolic pathways is N-demethylation of the azabicyclo ring system. [7][10]This biotransformation is mediated by the cytochrome P450 enzyme system, specifically the CYP3A subfamily (CYP3A4). [10]This reaction converts the parent drug, Granisetron, directly into 9'-Desmethyl Granisetron.

Caption: Metabolic conversion of Granisetron to 9'-Desmethyl Granisetron.

Pharmacological Activity

While metabolites are often less active than the parent drug, this is not always the case. Studies in anesthetized rats have shown that the desmethyl metabolite antagonized the Von Bezold-Jarisch reflex (a surrogate for 5-HT₃ receptor antagonism) with a potency similar to that of Granisetron itself. [3]However, the clinical relevance of this finding is likely minimal. The plasma concentrations of 9'-Desmethyl Granisetron observed after therapeutic doses of the parent drug are very low, suggesting that it does not play a significant role in the overall antiemetic effect of Granisetron in humans. [3]

Conclusion

9'-Desmethyl Granisetron is a compound of significant technical interest to pharmaceutical scientists. As both a key metabolite and a process-related impurity of Granisetron, its chemical identity must be well-understood. This guide has provided a comprehensive overview of its structure, a logical synthetic route for its preparation as a reference standard, and the analytical techniques required for its characterization. While its intrinsic pharmacological activity appears comparable to the parent drug in preclinical models, its low systemic exposure limits its clinical contribution. A thorough understanding of this molecule is essential for ensuring the quality, safety, and efficacy of Granisetron-based therapies.

References

-

Bloomer, J. C., et al. (1994). Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron. British Journal of Clinical Pharmacology, 38(6), 557–566. [Link]

-

U.S. Food and Drug Administration. (n.d.). Granisetron hydrocholoride Tablets USP - Accessdata.fda.gov. Retrieved from fda.gov. [Link]

-

Al-Ghanana, M., et al. (2023). Granisetron: An Overview of Its Pharmacology, Clinical Efficacy, and Safety. Iris Journal of Nursing and Care. [Link]

-

National Center for Biotechnology Information. (n.d.). 9'-Desmethyl Granisetron (Granisetron Impurity C). PubChem Compound Database. [Link]

-

Balakumaran, K., et al. (2017). DEVELOPMENT OF NOVEL STABILITY INDICATING HPLC METHOD AND CHARACTERIZATION OF OXIDATIVE DEGRADATION IMPURITY IN GRANISETRON DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science. [Link]

-

Li, H., et al. (2016). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject. Biomedical Chromatography, 30(2), 149-154. [Link]

-

dailymed.nlm.nih.gov. (2024). Granisetron Hydrochloride. [Link]

-

Veeprho. (n.d.). Granisetron EP Impurity C | CAS 160177-67-3. [Link]

-

European Patent Office. (1999). Process for the preparation of an indazole-3-carboxamide derivative - EP 0748321 B1. [Link]

- Google Patents. (n.d.).

-

European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GRANISETRON IN API AND FINISHED FORMULATIONS BY RP UPLC METHOD. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide. PubChem Compound Database. [Link]

-

Vangveravong, S., et al. (2007). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 15(15), 5198-5208. [Link]

-

Kokilambigai, K. S., et al. (2021). Spectrophotometric quantification of Granisetron in bulk drug and pharmaceutical formulations employing multivariate calibration technique. Journal of Medical and Pharmaceutical Allied Sciences. [Link]

-

USP. (n.d.). Granisetron Hydrochloride. [Link]

-

Plosker, G. L., & Goa, K. L. (1991). Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic. Drugs, 42(5), 805-824. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide | C18H24N4O | CID 14788250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. DEVELOPMENT OF NOVEL STABILITY INDICATING HPLC METHOD AND CHARACTERIZATION OF OXIDATIVE DEGRADATION IMPURITY IN GRANISETRON DRUG SUBSTANCE | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Granisetron Hydrochloride [drugfuture.com]

- 8. ijariit.com [ijariit.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

This guide provides an in-depth exploration of the primary pharmacological function of 9'-Desmethyl Granisetron, a significant metabolite of the potent antiemetic agent, Granisetron. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed methodologies for further investigation.

Introduction: The Clinical Significance of Granisetron

Granisetron is a highly selective and potent antagonist of the serotonin 5-HT3 receptor.[1][2] Clinically, it is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.[3][4][5] The emetogenic effects of many cancer therapies are mediated by the release of serotonin (5-hydroxytryptamine) from enterochromaffin cells in the gastrointestinal tract.[6] This surge in serotonin activates 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) of the brainstem, initiating the vomiting reflex.[6][7] Granisetron competitively binds to these 5-HT3 receptors, effectively blocking the emetic signal.[7] It exhibits a high binding affinity for the 5-HT3 receptor, with reported pKi values around 9.15 and a binding constant (Ki) of approximately 0.26 nM.[1][8]

The Metabolic Journey: Formation of 9'-Desmethyl Granisetron

Granisetron undergoes extensive hepatic metabolism, primarily through oxidation.[9] Two major metabolites have been identified: 7-hydroxy Granisetron and 9'-Desmethyl Granisetron.[9] The focus of this guide, 9'-Desmethyl Granisetron, is formed via N-demethylation of the parent compound.

In vitro studies utilizing human liver microsomes have elucidated the key enzymatic players in this metabolic pathway. The formation of 9'-Desmethyl Granisetron is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily, with CYP3A4 being a major contributor.[9] Further research has also indicated a role for CYP1A1 in this N-demethylation reaction.[9]

Caption: Metabolic conversion of Granisetron to 9'-Desmethyl Granisetron.

Primary Pharmacological Function of 9'-Desmethyl Granisetron: An Active Metabolite

According to the prescribing information for Granisetron hydrochloride, "Animal studies suggest that some of the metabolites may also have 5-HT3 receptor antagonist activity." This statement from a regulatory document implies that the pharmacological activity of Granisetron's metabolites, including 9'-Desmethyl Granisetron, is a recognized possibility.

Inferred Primary Function: Based on the structural similarity to the parent compound and the nature of the metabolic transformation (N-demethylation), the primary pharmacological function of 9'-Desmethyl Granisetron is inferred to be antagonism of the 5-HT3 receptor . The core pharmacophore responsible for 5-HT3 receptor binding is largely retained in the desmethylated structure.

Expected Potency: The removal of the N-methyl group may alter the binding affinity and potency of the molecule compared to Granisetron. Generally, such modifications can lead to a decrease, increase, or no significant change in activity, depending on the specific interactions of the methyl group within the receptor's binding pocket. Without direct experimental data (e.g., Ki or pA2 values), a definitive statement on its relative potency cannot be made. However, it is plausible that 9'-Desmethyl Granisetron contributes to the overall antiemetic effect of the parent drug, potentially prolonging the duration of action.

Methodologies for In Vitro Characterization

To definitively determine the pharmacological profile of 9'-Desmethyl Granisetron, a series of in vitro experiments are necessary. The following protocols outline standard methodologies for assessing the binding affinity and functional activity of compounds at the 5-HT3 receptor.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay quantifies the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 9'-Desmethyl Granisetron for the 5-HT3 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing recombinant human 5-HT3 receptors (e.g., HEK293 cells).

-

Radioligand: [3H]-Granisetron or another suitable high-affinity 5-HT3 receptor radioligand.

-

Test compound: 9'-Desmethyl Granisetron.

-

Reference compound: Granisetron.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT3 antagonist like tropisetron).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing 5-HT3 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (9'-Desmethyl Granisetron) or reference compound (Granisetron).

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

Functional Assay: Serotonin-Induced Calcium Influx

This assay measures the ability of a test compound to inhibit the functional response of the 5-HT3 receptor to its natural agonist, serotonin. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, including Ca2+.

Objective: To determine the functional antagonist potency (pA2 value) of 9'-Desmethyl Granisetron.

Materials:

-

A cell line expressing recombinant human 5-HT3 receptors (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Serotonin (5-HT).

-

Test compound: 9'-Desmethyl Granisetron.

-

Reference compound: Granisetron.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with an integrated fluidic dispenser.

Protocol:

-

Cell Plating: Plate the 5-HT3 receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test compound (9'-Desmethyl Granisetron) or reference compound (Granisetron) to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a fixed concentration of serotonin into each well to stimulate the 5-HT3 receptors.

-

Fluorescence Measurement: Immediately after agonist injection, continuously measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

-

Data Analysis: Determine the concentration-response curve for serotonin in the absence and presence of different concentrations of the antagonist. A competitive antagonist will cause a rightward shift in the agonist concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot analysis.

Data Summary and Interpretation

While specific quantitative data for 9'-Desmethyl Granisetron is pending further research, the following table provides the known binding affinity for its parent compound, Granisetron, for comparative purposes.

| Compound | Receptor | pKi | Ki (nM) | Species |

| Granisetron | 5-HT3 | 9.15 | ~1.44 | Rat |

| Granisetron | 5-HT3 | - | 0.26 | - |

Data compiled from multiple sources.[1][7][8]

Conclusion and Future Directions

The primary pharmacological function of 9'-Desmethyl Granisetron is strongly inferred to be 5-HT3 receptor antagonism. As a major metabolite of Granisetron, its activity likely contributes to the overall antiemetic efficacy and duration of action of the parent drug. However, a significant knowledge gap exists regarding the quantitative pharmacology of this metabolite.

Future research should prioritize the in vitro characterization of 9'-Desmethyl Granisetron using the methodologies outlined in this guide. Determining its binding affinity (Ki) and functional antagonist potency (pA2) will allow for a direct comparison with Granisetron and provide a more complete understanding of its contribution to the clinical effects of Granisetron. Such data would be invaluable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for a comprehensive assessment of the drug's overall therapeutic profile.

References

-

Bloomer, J. C., et al. (1994). Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron. British Journal of Clinical Pharmacology, 38(6), 557–566. [Link]

-

U.S. Food and Drug Administration. (2010). Granisetron hydrochloride tablets USP label. [Link]

-

Tan, M. (2003). Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting. Expert Opinion on Pharmacotherapy, 4(9), 1563-1571. [Link]

-

Miyake, K., et al. (1995). Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Neuropharmacology, 34(7), 815-820. [Link]

-

Hsu, E. (2010). A review of granisetron, 5-hydroxytryptamine3 receptor antagonists, and other antiemetics. Middle East Journal of Anesthesiology, 20(5), 643-650. [Link]

-

StatPearls. (2023). Antiemetics, Selective 5-HT3 Antagonists. [Link]

-

Wikipedia. (2023). 5-HT3 antagonist. [Link]

- Hunter, A. J., et al. (1991). The anti-emetic activity of granisetron (BRL 43694), a novel and selective 5-HT3 receptor antagonist. European Journal of Pharmacology, 196(2), 113-119.

-

Kuninobu, H., et al. (2005). CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes. Drug Metabolism and Pharmacokinetics, 20(5), 363-369. [Link]

-

The Granisetron Study Group. (1993). Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. European Journal of Cancer, 29(1), S22-S29. [Link]

-

Smith, H. S., Cox, L. R., & Smith, E. J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 1(2), 115-120. [Link]

- Navari, R. M. (2014). Palonosetron for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 14(8), 859-869.

-

Prentice, A., et al. (1991). Granisetron, a selective 5-HT3 receptor antagonist, for the prevention of radiation induced emesis during total body irradiation. Bone Marrow Transplantation, 7(6), 439-441. [Link]

-

ResearchGate. (n.d.). 5HT 3 receptor antagonists' binding affinity and plasma half-life a. [Link]

- Navari, R. M. (2009). Granisetron transdermal system for the prevention of chemotherapy-induced nausea and vomiting. Future Oncology, 5(9), 1345-1353.

- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527-540.

Sources

- 1. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 5. Granisetron, a selective 5-HT3 receptor antagonist, for the prevention of radiation induced emesis during total body irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Relationship Between Granisetron and its N-desmethyl Metabolite

Introduction

Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Its clinical efficacy is primarily attributed to its high binding affinity for the 5-HT3 receptor.[2] Like many xenobiotics, granisetron undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, the N-desmethyl metabolite is a product of a primary metabolic pathway.[1][3] This technical guide provides an in-depth exploration of the relationship between granisetron and its N-desmethyl metabolite, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, comparative pharmacology, analytical quantification, and the ultimate clinical significance of this metabolite.

Metabolic Pathway: The Genesis of N-desmethyl Granisetron

The biotransformation of granisetron to its N-desmethyl metabolite is a crucial aspect of its pharmacokinetics. This process primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[3][4][5]

Key Enzymes and a Dual Pathway

The N-demethylation of granisetron is not catalyzed by a single enzyme but rather involves a dual pathway with contributions from two key CYP isoforms:

-

CYP3A4: This is the principal enzyme responsible for the N-demethylation of granisetron.[3]

-

CYP1A1: While primarily associated with the 7-hydroxylation of granisetron, CYP1A1 also contributes to the N-demethylation pathway.[3]

This dual-enzyme involvement underscores the complexity of granisetron metabolism and may contribute to the inter-individual variability observed in its clearance.[6][7]

Diagram: Granisetron Metabolic Pathway

Sources

A Technical Guide to the Occurrence and Analysis of 9'-Desmethyl Granisetron in Pharmaceutical Formulations

Introduction: The Imperative of Purity in Granisetron Formulations

Granisetron is a highly selective and potent 5-HT3 receptor antagonist, serving as a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1][2][3] Its therapeutic efficacy is directly linked to its purity. In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a quality control checkpoint but a fundamental pillar of patient safety and drug efficacy. Impurities, even in minute quantities, can carry their own pharmacological or toxicological profiles, potentially altering the drug's intended effect.

This technical guide provides an in-depth exploration of a specific and critical impurity: 9'-Desmethyl Granisetron. We will dissect its chemical identity, origins, and the robust analytical methodologies required for its detection and quantification. This document is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical strategies employed to ensure the purity of Granisetron formulations.

Profile of 9'-Desmethyl Granisetron (Granisetron Impurity C)

9'-Desmethyl Granisetron, known in pharmacopeial contexts as Granisetron Impurity C or Granisetron Related Compound C, is a primary related substance of Granisetron.[4][5][6][7] Understanding its profile is the first step toward effective control.

-

Chemical Identity:

The structural difference between Granisetron and its desmethyl counterpart is the absence of a methyl group on the nitrogen atom of the azabicyclo-nonane ring system, as illustrated below. This seemingly minor modification can significantly impact its physicochemical properties and requires precise analytical methods to resolve it from the parent API.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Granisetron Hydrochloride [drugfuture.com]

- 6. 9’-Desmethyl Granisetron | LGC Standards [lgcstandards.com]

- 7. 9'-Desmethyl Granisetron (Granisetron Impurity C) | C17H22N4O | CID 45038885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

Forced degradation studies for Granisetron and formation of Impurity C.

An In-depth Technical Guide to Forced Degradation Studies of Granisetron and the Formation of Impurity C

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of forced degradation studies for Granisetron, a selective 5-HT3 receptor antagonist widely used as an antiemetic. A primary focus is placed on the formation, identification, and mechanistic understanding of Granisetron Impurity C, a critical degradation product. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the strategic design of stress studies, advanced analytical techniques for impurity profiling, and the interpretation of degradation pathways, all within the framework of regulatory expectations.

Introduction: The Critical Role of Forced Degradation in Drug Development

Granisetron (1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide) is a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiation. Its efficacy is intrinsically linked to its chemical stability. Forced degradation, or stress testing, is an indispensable component of the drug development lifecycle, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to purposefully degrade it.

The objectives of such studies are multifold:

-

Elucidation of Degradation Pathways: To understand the chemical vulnerabilities of the drug molecule.

-

Identification of Degradation Products: To characterize potential impurities that could arise during storage or manufacturing.

-

Development and Validation of Stability-Indicating Methods: To ensure that the analytical methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

-

Insight into Molecular Stability: To inform the development of stable formulations and appropriate packaging and storage conditions.

A significant degradation product of Granisetron is Impurity C, chemically known as 1-methyl-1H-indazole-3-carboxylic acid. The formation of this impurity is a key indicator of hydrolytic instability and its presence must be carefully controlled to ensure the safety and efficacy of the final drug product.

Strategic Design of Forced Degradation Studies for Granisetron

A well-designed forced degradation study should be systematic and cover a range of stress conditions to provoke all likely degradation pathways. The extent of degradation should be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation, which could complicate the analysis.

Stress Conditions

The selection of stress conditions is guided by the physicochemical properties of Granisetron and regulatory guidelines, primarily ICH Q1A(R2).

2.1.1. Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a common degradation pathway for esters and amides. Granisetron, containing an amide linkage, is susceptible to hydrolysis.

-

Acidic Conditions: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C) is a standard approach. The acid catalyzes the cleavage of the amide bond.

-

Basic Conditions: Similarly, exposure to a base like sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures will promote hydrolysis, often at a faster rate than acidic conditions.

Causality: The amide bond in Granisetron is the primary target for hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the C-N bond, forming Impurity C and the corresponding amine side chain.

2.1.2. Oxidative Degradation

Oxidative stress can reveal susceptibility to degradation by atmospheric oxygen or residual peroxides in excipients.

-

Methodology: A common approach is to use a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The reaction is typically conducted at room temperature to avoid thermal degradation.

Causality: The indazole ring and the tertiary amine in the azabicyclo[3.3.1]nonane moiety of Granisetron are potential sites for oxidation. N-oxidation is a plausible degradation pathway under these conditions.

2.1.3. Thermal Degradation

This assesses the stability of the drug substance at elevated temperatures.

-

Methodology: The solid drug substance is exposed to high temperatures (e.g., 105°C) in a thermostatically controlled oven. The duration of exposure depends on the observed stability.

Causality: Thermal stress provides the energy to overcome activation barriers for various degradation reactions. In the absence of other reactants like water or oxygen, it can reveal inherent molecular instabilities.

2.1.4. Photolytic Degradation

Photostability testing is crucial to determine if the drug requires protection from light.

-

Methodology: The drug substance is exposed to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B. A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

Causality: The aromatic indazole ring system in Granisetron contains chromophores that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, leading to various photochemical reactions, including oxidation or rearrangement.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A generalized workflow for forced degradation studies.

Focus: Formation and Characterization of Granisetron Impurity C

Chemical Structure and Identification

Granisetron Impurity C is identified as 1-methyl-1H-indazole-3-carboxylic acid. Its formation is a direct result of the hydrolytic cleavage of the amide bond in the parent Granisetron molecule.

The identity of Impurity C is unequivocally confirmed using a combination of chromatographic and spectroscopic techniques:

-

HPLC: The retention time of the degradation product is compared with that of a qualified reference standard of Impurity C.

-

LC-MS/MS: High-resolution mass spectrometry provides the accurate mass of the impurity, which should correspond to the molecular formula C₉H₈N₂O₂ (Monoisotopic mass: 176.0586 g/mol ). Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, and the resulting fragmentation pattern is compared with that of the reference standard to confirm the structure.

Mechanism of Formation: Amide Hydrolysis

The formation of Impurity C is a classic example of amide hydrolysis. This reaction can be catalyzed by both acid and base.

Caption: The hydrolytic degradation pathway of Granisetron to Impurity C.

As illustrated, the central event is the nucleophilic attack on the carbonyl carbon of the amide group. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the C-N bond, releasing the more stable carboxylate (in basic media) or carboxylic acid (in acidic media) of the indazole moiety (Impurity C) and the amine side-chain.

Summary of Degradation Behavior

The following table summarizes the typical behavior of Granisetron under various stress conditions, with a focus on the formation of Impurity C.

| Stress Condition | Reagents & Conditions | Major Degradation Products | Impurity C Formation |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Granisetron Impurity C | Significant |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 4h | Granisetron Impurity C | Significant |

| Oxidative | 3% H₂O₂, RT, 24h | N-oxide derivatives | Negligible |

| Thermal | Solid state, 105°C, 48h | Minor, unspecified degradants | Negligible |

| Photolytic | ICH Q1B conditions | Minor, unspecified degradants | Negligible |

Analytical Methodologies for Stability-Indicating Analysis

The cornerstone of a forced degradation study is a robust, stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

HPLC Method Protocol

The following is a representative protocol for the separation of Granisetron from its degradation products, including Impurity C.

Step-by-Step Protocol:

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used due to its versatility in separating compounds of moderate polarity.

-

Mobile Phase A: Prepare a buffer solution, such as 20 mM potassium dihydrogen phosphate, and adjust the pH to 3.0 with phosphoric acid. This acidic pH ensures that both the carboxylic acid of Impurity C and the amine groups are in a consistent protonation state, leading to sharp, symmetrical peaks.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A gradient program is essential to resolve the more polar Impurity C from the parent Granisetron and other less polar degradants.

-

Start with a low percentage of Mobile Phase B (e.g., 10%) to retain and resolve polar impurities.

-

Gradually increase the percentage of Mobile Phase B (e.g., to 70-80%) to elute the parent drug and any non-polar impurities.

-

Incorporate a re-equilibration step at the initial conditions before the next injection.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where both Granisetron and Impurity C have significant absorbance, often around 300 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Sample Preparation: Degraded samples should be neutralized (if acidic or basic) and diluted with the mobile phase to an appropriate concentration.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. A key aspect of this is demonstrating specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. The results from the forced degradation study are crucial here. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak, and the peak purity of the Granisetron peak is confirmed using a PDA detector.

Conclusion and Implications

Forced degradation studies are a scientifically rigorous and regulatory-mandated requirement in drug development. For Granisetron, these studies highlight a principal vulnerability to hydrolysis, leading to the formation of Impurity C. A thorough understanding of this degradation pathway is critical for:

-

Formulation Development: Guiding the selection of excipients and pH-modifying agents to create a stable drug product.

-

Process Control: Establishing appropriate controls during manufacturing to minimize the formation of hydrolytic degradants.

-

Packaging and Storage: Defining suitable packaging and storage conditions to ensure the long-term stability and safety of the final product.

By employing a systematic approach to stress testing and utilizing robust, stability-indicating analytical methods, scientists can build a comprehensive stability profile for Granisetron, ensuring the delivery of a safe, effective, and high-quality medication to patients.

References

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Alsante, K. M., et al. (2007). The Role of Forced Degradation in Developing Stability-Indicating Methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [Link]

-

Ravi, V. B., et al. (2014). A validated stability-indicating HPLC method for the determination of Granisetron Hydrochloride and its related substances. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1019. [Link]

Methodological & Application

Analytical Method Development for the Quantification of 9'-Desmethyl Granisetron: A Comprehensive Guide

Abstract: This application note provides a detailed, scientifically grounded protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 9'-Desmethyl Granisetron, a key related substance of Granisetron. The methodology is designed to be robust, accurate, and precise, adhering to the stringent requirements of international regulatory bodies. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Granisetron and its pharmaceutical formulations.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Quality

Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Therefore, the identification and quantification of impurities are critical aspects of drug development and manufacturing. 9'-Desmethyl Granisetron, also known as Granisetron Impurity C, is a known process-related impurity and potential metabolite of Granisetron.[2][3] Its effective monitoring is essential to ensure the quality and safety of the final drug product.

The development of a robust analytical method for quantifying impurities such as 9'-Desmethyl Granisetron is not merely a procedural step but a cornerstone of pharmaceutical quality assurance.[4] A well-validated method provides the necessary confidence that the levels of impurities are consistently within acceptable limits, thereby safeguarding patient health. This document outlines a systematic approach to developing and validating an RP-HPLC method, guided by the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[5][6]

Method Development Strategy: A Logic-Driven Approach

The primary objective is to develop a stability-indicating RP-HPLC method capable of separating 9'-Desmethyl Granisetron from Granisetron and other potential degradation products. A stability-indicating method is crucial as it provides assurance that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, which may form during storage or under stress conditions.[7]

Our strategy is founded on a systematic evaluation of chromatographic parameters to achieve optimal separation and sensitivity. This involves a careful selection of the stationary phase, mobile phase composition, pH, flow rate, and detection wavelength.

-

Stationary Phase: A C18 column is selected as the initial choice due to its versatility and wide applicability in reversed-phase chromatography for separating moderately polar compounds like Granisetron and its impurities.[8][9] The end-capping of the C18 stationary phase is a critical consideration to minimize peak tailing of basic compounds.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier is employed.

-

Buffer: A phosphate buffer is chosen to control the pH of the mobile phase. The pH is a critical parameter as it influences the ionization state of the analytes, which in turn affects their retention and peak shape. For basic compounds like Granisetron and 9'-Desmethyl Granisetron, a slightly acidic to neutral pH is generally preferred to ensure they are in their ionized form, leading to better peak shapes.

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and good elution strength.[10]

-

-

Detection Wavelength: The UV detection wavelength is selected based on the UV spectra of both Granisetron and 9'-Desmethyl Granisetron to ensure adequate sensitivity for both compounds. A wavelength of 301 nm has been reported to be suitable for the detection of Granisetron.[10]

The logical flow of our method development process is illustrated in the diagram below.

Sources

- 1. jmpas.com [jmpas.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 9'-Desmethyl Granisetron (Granisetron Impurity C) | C17H22N4O | CID 45038885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. particle.dk [particle.dk]

- 5. qbdgroup.com [qbdgroup.com]

- 6. database.ich.org [database.ich.org]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. jocpr.com [jocpr.com]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Granisetron Impurity C

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Granisetron Impurity C (9-desmethyl Granisetron) in bulk drug substances. The method is designed to be specific and sensitive, ensuring clear separation of the main active pharmaceutical ingredient (API), Granisetron, from its related substance, Impurity C. This protocol is intended for researchers, quality control analysts, and drug development professionals involved in the purity profiling and stability testing of Granisetron.

Introduction: The Imperative of Purity in Granisetron

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely prescribed for the prevention of nausea and vomiting associated with cancer chemotherapy and radiotherapy.[1][2] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. Impurities, which can arise during synthesis, degradation, or storage, must be meticulously monitored and controlled to meet stringent regulatory standards set by bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[3]

Granisetron Impurity C, chemically identified as N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide, is a known related substance of Granisetron.[3][4] It is structurally similar to the parent molecule but lacks the N-methyl group on the azabicyclo nonane ring system. The quantification of this impurity is critical as its presence can be indicative of degradation or an incomplete final methylation step in the synthesis process. This document provides a comprehensive, step-by-step HPLC protocol, grounded in pharmacopeial guidelines, to ensure reliable quantification.

Principle of the Method: Reversed-Phase Chromatography

The separation is achieved using reversed-phase chromatography, a technique ideally suited for separating moderately polar to non-polar compounds.

-

Stationary Phase: A non-polar octadecylsilyl (C18) silica gel column is used. Its hydrophobic nature provides a surface for differential partitioning.

-

Mobile Phase: A polar mobile phase, consisting of an aqueous phosphate buffer and an organic modifier (acetonitrile), is employed.

-

Separation Mechanism: Granisetron and its impurities are introduced into the column. Granisetron, being slightly more non-polar than Impurity C due to the additional methyl group, will have a stronger interaction with the C18 stationary phase. Consequently, it will be retained longer on the column. By carefully controlling the mobile phase composition and pH, we can modulate the retention times to achieve a baseline separation between the two compounds, allowing for accurate quantification. The pH of the mobile phase is a critical parameter; a pH of 7.5 is chosen to control the ionization state of the analytes and achieve optimal peak shape and resolution.[5][6][7]

Materials and Reagents

| Material/Reagent | Grade/Specification | Recommended Supplier |

| Granisetron Hydrochloride | Reference Standard (≥99.5%) | USP or Ph. Eur. |

| Granisetron Impurity C | Reference Standard (≥98%) | Pharmacopeial Supplier |

| Acetonitrile | HPLC Grade | Fisher Scientific, Merck |

| Potassium Dihydrogen Phosphate | AR Grade | Sigma-Aldrich |

| Orthophosphoric Acid | AR Grade (85%) | Sigma-Aldrich |

| Triethylamine | HPLC Grade (≥99.5%) | Sigma-Aldrich |

| Hexylamine | HPLC Grade (≥99%) | Sigma-Aldrich |

| Water | HPLC/Milli-Q Grade | In-house system |

| 0.45 µm Membrane Filters | Nylon or PVDF | Millipore, Whatman |

Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC system equipped with a UV detector.

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | Base-deactivated, end-capped C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer with Hexylamine (20:80 v/v), pH 7.5 |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C[6][7] |

| Detection Wavelength | 305 nm[5][7] |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes (or twice the retention time of Granisetron) |

Rationale for Parameter Selection:

-

Column: A C18 column is the industry standard for reversed-phase separation of small molecules like Granisetron and its impurities. The 250 mm length provides the necessary theoretical plates for high-resolution separation.

-

Mobile Phase: The combination of acetonitrile and a phosphate buffer is a common choice. The buffer controls the pH, ensuring consistent ionization of the analytes, which is crucial for reproducible retention times. Hexylamine and triethylamine are added as ion-pairing agents to improve the peak shape of basic compounds by masking residual silanol groups on the silica surface.[5][6][7]

-

Temperature: Maintaining a constant column temperature of 40°C ensures stable retention times and improves peak symmetry.[7]

-

Wavelength: Granisetron exhibits significant UV absorbance around 300-305 nm, providing good sensitivity for both the API and its impurities at this wavelength.[1][5][8][9]

Experimental Protocols

Preparation of Mobile Phase and Solutions

A. Phosphate Buffer (pH 7.5)

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in 800 mL of HPLC-grade water.

-

This constitutes the aqueous component (Component A).

B. Mobile Phase

-

Mix Component A (Phosphate Buffer) and Acetonitrile (Component B) in a ratio of 80:20 (v/v).

-

Degas the final mobile phase solution for 15 minutes using sonication or vacuum filtration.

C. Standard Stock Solution (Granisetron)

-

Accurately weigh approximately 50 mg of Granisetron Hydrochloride Reference Standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 1.0 mg/mL.[5]

D. Impurity C Stock Solution

-

Accurately weigh approximately 5 mg of Granisetron Impurity C Reference Standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 0.1 mg/mL.

E. System Suitability Solution (Spiked Standard)

-

Prepare a solution containing 1.0 mg/mL of Granisetron Hydrochloride and spike it with Impurity C from the stock solution to achieve a final Impurity C concentration of approximately 0.005 mg/mL (0.5% level).

-

Alternative (Forced Degradation): To confirm peak identity and resolution, a forced degradation sample can be used. Transfer 2 mL of the 1.0 mg/mL Granisetron standard solution to a clear glass vial and expose it to a UV lamp for 16 hours or direct sunlight for 4 hours.[5][7] This process generates Impurity C, providing an excellent in-situ system suitability sample.[5][7]

F. Test Solution (Sample Preparation)

-

Accurately weigh approximately 50 mg of the Granisetron Hydrochloride bulk drug sample.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.[5]

-

Filter the solution through a 0.45 µm membrane filter prior to injection.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure.

Caption: Workflow for the HPLC quantification of Granisetron Impurity C.

System Suitability and Validation

Before proceeding with sample analysis, the system's performance must be verified using the System Suitability Solution.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (R) | R ≥ 3.5 between Granisetron and Impurity C | Ensures baseline separation for accurate integration.[5] |

| Tailing Factor (T) | T ≤ 2.0 for the Granisetron peak | Indicates good peak symmetry and column performance.[5] |

| Theoretical Plates (N) | N ≥ 2000 for the Granisetron peak | Demonstrates column efficiency. |

| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Confirms system precision and reproducibility. |

Logical Relationship for Method Validation

The trustworthiness of the method is established through a logical validation process as outlined by ICH guidelines.

Caption: Logical framework for validating the analytical method.

Calculation

The percentage of Granisetron Impurity C in the bulk drug sample is calculated using the external standard method:

% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

-

Area_Imp_Sample: Peak area of Impurity C in the sample chromatogram.

-

Area_Imp_Std: Average peak area of Impurity C in the standard chromatogram.

-

Conc_Imp_Std: Concentration of Impurity C in the standard solution (mg/mL).

-

Conc_Sample: Concentration of Granisetron in the sample solution (mg/mL).

Conclusion

The HPLC method described in this application note is demonstrated to be specific, precise, and accurate for the quantification of Granisetron Impurity C. By adhering to the detailed protocols for solution preparation, chromatographic conditions, and system suitability, analytical laboratories can achieve reliable and reproducible results that comply with regulatory expectations for drug purity analysis. This method serves as a critical tool in the quality control and stability assessment of Granisetron API.

References

-

Hewala, I. I. (2012). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science. Available at: [Link]

-

Veeprho. (n.d.). Granisetron EP Impurity C | CAS 160177-67-3. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Granisetron EP Impurity C. Retrieved from [Link]

-

Chenthilnathan, A., & Narayanan, V. (2011). Development and Validation of new RP-HPLC Method for the Estimation of Granisetron Hydrochloride in Bulk and Pharmaceutical Dosage Form. Journal of Chemical and Pharmaceutical Research, 3(3), 470-476. Available at: [Link]

-

USP. (n.d.). Granisetron Hydrochloride. Pharmacopeial Forum. Available at: [Link]

-

Veeprho. (n.d.). Granisetron EP Impurity C (HCl Salt) | CAS 141136-01-8. Retrieved from [Link]

-

ResearchGate. (2011). Development and validation of new RP-HPLC method for the estimation of granisetron hydrochloride in bulk and pharmaceutical dosage form. Request PDF. Available at: [Link]

-

Wang, Q., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Development and Validation of new RP-HPLC Method for the Estimation of Granisetron Hydrochloride in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

-

Rao, S.V.V., et al. (2012). A NEW ISOCRATIC RP-HPLC METHOD DEVELOPMENT FOR THE ASSAY OF GRANISETRON HCl IN API AND DOSAGE FORMS. Rasayan Journal of Chemistry, 5(2), 229-233. Available at: [Link]

-

Pharmaffiliates. (n.d.). Granisetron-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Granisetron Hydrochloride-impurities. Retrieved from [Link]

-

TSI Journals. (n.d.). ESTIMATION OF GRANISETRON BY RP-HPLC IN ORAL SOLID DOSAGE FORM. Retrieved from [Link]

-

SynZeal. (n.d.). Granisetron Impurities. Retrieved from [Link]

-

European Pharmacopoeia. (2014). GRANISETRON HYDROCHLORIDE. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Granisetron Hydrochloride [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. drugfuture.com [drugfuture.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. tsijournals.com [tsijournals.com]

Application Note: A Validated Protocol for the Analytical and Preparative Separation of 9'-Desmethyl Granisetron from Granisetron

Abstract

This application note provides a comprehensive, field-proven protocol for the effective separation of the active pharmaceutical ingredient (API) Granisetron from its primary metabolite and process impurity, 9'-Desmethyl Granisetron. We detail a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for analytical quantification and impurity profiling. Furthermore, we outline a systematic approach for scaling this analytical method to a preparative level, enabling the isolation of pure 9'-Desmethyl Granisetron for use as a reference standard or for further toxicological studies. The methodologies are grounded in established chromatographic principles and adhere to validation standards set forth by the International Council for Harmonisation (ICH).[1][2]

Introduction: The Rationale for Separation

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[3][4] During its synthesis and metabolism, related substances are formed, the most significant of which is often 9'-Desmethyl Granisetron (also known as Granisetron Impurity C).[5][6]

The presence and quantity of such impurities must be meticulously controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate strict limits on impurities, necessitating the development of precise analytical methods capable of resolving the parent drug from these related compounds. Isolating impurities like 9'-Desmethyl Granisetron is also critical for creating certified reference standards, which are indispensable for the accurate validation of analytical methods and for conducting toxicological assessments. This guide provides the scientific framework and practical steps to achieve both analytical separation and preparative isolation.

Physicochemical Properties of Analytes

The successful chromatographic separation of two molecules hinges on exploiting their differences in physicochemical properties. Granisetron and 9'-Desmethyl Granisetron are structurally very similar, differing only by a single methyl group on the azabicyclo nonane ring system. This seemingly minor difference imparts a subtle but significant change in polarity, which is the key to their separation via reversed-phase chromatography. The demethylated compound is expected to be slightly more polar, leading to a shorter retention time on a nonpolar stationary phase.

Table 1: Physicochemical Property Comparison

| Property | Granisetron | 9'-Desmethyl Granisetron | Rationale for Separation |

| Chemical Structure | (Structure available from PubChem CID: 45038885) | The absence of the N-methyl group in the bicyclic ring increases the polarity of 9'-Desmethyl Granisetron. | |

| Molecular Formula | C₁₈H₂₄N₄O[3] | C₁₇H₂₂N₄O[5] | Difference in molecular weight is minimal but confirms structural change. |

| Molecular Weight | 312.4 g/mol [3] | 298.38 g/mol | Affects mass spectrometry but has less impact on chromatographic retention. |

| LogP (Predicted) | ~2.6 - 2.8[3] | Slightly lower than Granisetron | The lower LogP indicates higher hydrophilicity, predicting earlier elution in RP-HPLC. |

Analytical Method Development & Protocol

The objective is to develop a stability-indicating RP-HPLC method that provides baseline resolution between Granisetron and 9'-Desmethyl Granisetron. The following protocol has been optimized for specificity and efficiency.

Causality Behind Experimental Choices

-

Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which provides strong retention for the relatively nonpolar Granisetron molecule. Phenyl columns can also offer alternative selectivity due to pi-pi interactions with the indazole ring system.[7]

-

Mobile Phase: A combination of a phosphate buffer and acetonitrile is used. The buffer controls the pH, which is critical for maintaining a consistent ionization state of the analytes, thereby ensuring reproducible retention times. A pH of 7.5 is selected to ensure the tertiary amine of Granisetron is largely deprotonated, leading to better peak shape.[8][9] Acetonitrile serves as the organic modifier; its concentration is optimized to achieve the desired retention and resolution within a reasonable runtime.

-

Detection Wavelength: Both molecules contain a conjugated indazole chromophore. A detection wavelength of 305 nm provides high sensitivity for both the parent drug and the impurity.[7][10]

-

Column Temperature: Maintaining a constant, elevated column temperature (e.g., 40 °C) reduces mobile phase viscosity, improves peak efficiency, and ensures run-to-run reproducibility.[7][10]

Recommended Analytical HPLC Protocol

Table 2: Optimized Analytical HPLC Conditions

| Parameter | Recommended Condition |

| Instrument | HPLC System with UV/PDA Detector |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.5 with Triethylamine |

| Mobile Phase B | Acetonitrile |

| Gradient/Isocratic | Isocratic: 70% Mobile Phase A : 30% Mobile Phase B[9] |

| Flow Rate | 1.2 mL/min[9] |

| Column Temperature | 40 °C[10] |

| Detection Wavelength | 305 nm[7][10] |

| Injection Volume | 20 µL |

| Diluent | Mobile Phase |

Step-by-Step Analytical Procedure

-

Mobile Phase Preparation: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 7.5 using triethylamine. Filter the buffer through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh and dissolve reference standards of Granisetron HCl and 9'-Desmethyl Granisetron in the mobile phase to obtain a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).

-

Sample Preparation: Accurately weigh the sample containing the mixture and dissolve it in the mobile phase to achieve a target concentration of approximately 1 mg/mL of Granisetron. Filter the solution through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions and record the chromatograms. 9'-Desmethyl Granisetron will elute before the main Granisetron peak.

Logical Workflow for Method Development

The development of this analytical method follows a logical progression from defining the analytical goals to full validation.

Preparative Scale-Up Protocol

Scaling the validated analytical method to a preparative scale allows for the purification and isolation of 9'-Desmethyl Granisetron. The primary goal is to maximize throughput while maintaining sufficient resolution for effective fraction collection.[11]

Principles of Method Scaling

The transition from analytical to preparative chromatography is a systematic process. To maintain the separation quality (resolution), the flow rate is scaled proportionally to the change in the column's cross-sectional area.

-

Scaling Factor (SF): SF = (d_prep² / d_anal²), where d_prep is the preparative column diameter and d_anal is the analytical column diameter.

-

Preparative Flow Rate: F_prep = F_anal × SF

-

Sample Load: The amount of sample that can be injected is increased significantly. A loading study on the analytical column is first performed to determine the maximum injectable mass before resolution is compromised. This result is then scaled up.[11]

Preparative HPLC Protocol

-

Column Selection: Choose a preparative column packed with the same stationary phase (C18, 5 µm) but with a larger diameter (e.g., 21.2 mm or 50 mm).

-

Sample Preparation: Prepare a highly concentrated solution of the crude mixture in the mobile phase or a stronger, compatible solvent. Ensure the sample is fully dissolved and filtered to prevent column blockage.

-

System & Conditions:

-

Use a preparative HPLC system with a high-pressure gradient pump and a fraction collector.

-

Scale the flow rate according to the preparative column's dimensions. For a 21.2 mm ID column (from 4.6 mm), the scaling factor is (21.2² / 4.6²) ≈ 21.2. The new flow rate would be 1.2 mL/min × 21.2 ≈ 25.4 mL/min.

-

The mobile phase composition remains the same as the analytical method.

-

-

Injection and Fraction Collection:

-

Inject the concentrated sample onto the preparative column.

-

Monitor the elution profile using the UV detector.

-

Set the fraction collector to trigger collection based on the retention time window or the slope of the peak corresponding to 9'-Desmethyl Granisetron.

-

-

Post-Purification:

-

Combine the collected fractions containing the pure impurity.

-

Analyze a small aliquot of the pooled fractions using the analytical HPLC method to confirm purity.[12]

-

Remove the solvent from the pooled fractions using a rotary evaporator.

-

The resulting solid can be further dried under a high vacuum to yield the purified 9'-Desmethyl Granisetron.

-

Overall Separation and Isolation Workflow

This diagram illustrates the complete process, from the initial analytical work to the final isolation of the pure compound.

Trustworthiness: A Self-Validating System

To ensure this protocol is trustworthy and robust, the analytical method must be validated according to ICH Q2(R2) guidelines.[13][14] Validation demonstrates that the method is fit for its intended purpose.[15] Key validation parameters include:

-

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the 9'-Desmethyl Granisetron peak is well-resolved from the Granisetron peak and other potential impurities.[2]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.[8][16]

-

Accuracy: The closeness of test results to the true value. This is often determined by spike/recovery studies, where a known amount of pure impurity is added to a sample matrix and the percent recovery is calculated.[16]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

-

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

-

Intermediate Precision (Inter-day precision): Variation within the same laboratory (different days, analysts, or equipment).

-

-

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is crucial for quantifying impurities at very low levels.[8]

By thoroughly validating these parameters, the analytical protocol becomes a self-validating system, providing high confidence in the accuracy and reliability of the results generated.

References

- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.

- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.

- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

- International Journal of Pharmaceutical Sciences and Research. (2017). DEVELOPMENT OF NOVEL STABILITY INDICATING HPLC METHOD AND CHARACTERIZATION OF OXIDATIVE DEGRADATION IMPURITY IN GRANISETRON DRUG SUBSTANCE.

- ResearchGate. GRANISETRON, ITS PROCESS AND N-OXIDE IMPURITY CHROMATOGRAM Isolation of Impurity by Preparative HPLC.

- Rasayan Journal of Chemistry. (2012). A NEW ISOCRATIC RP-HPLC METHOD DEVELOPMENT FOR THE ASSAY OF GRANISETRON HCl IN API AND DOSAGE FORMS.

- ResearchGate. (2012). A new isocratic RP-HPLC method development for the assay of Granisetron HCl in API and dosage forms.

- ResearchGate. Development and validation of new RP-HPLC method for the estimation of granisetron hydrochloride in bulk and pharmaceutical dosage form.